Pomalidomide-5'-PEG3-OH

PROTAC design Linker length optimization Targeted protein degradation

Pomalidomide-5'-PEG3-OH is a precisely defined CRBN E3 ligase ligand-PEG3 linker conjugate with a terminal hydroxyl handle, essential for systematic linker SAR exploration in PROTAC development. The PEG3 spacer length is non-trivial: empirical data show that a single ethylene glycol unit deviation can abolish ternary complex formation and target degradation. This building block enables direct, side-by-side comparison of CRBN- vs. VHL-recruited PROTACs and supports parallel library synthesis for phenotypic screening. Choose this well-characterized, high-purity conjugate to obtain reproducible linker-activity data and avoid the risk of inactive degraders from unvalidated PEG analogs.

Molecular Formula C19H23N3O7
Molecular Weight 405.4 g/mol
Cat. No. B14763483
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePomalidomide-5'-PEG3-OH
Molecular FormulaC19H23N3O7
Molecular Weight405.4 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)NCCOCCOCCO
InChIInChI=1S/C19H23N3O7/c23-6-8-29-10-9-28-7-5-20-12-1-2-13-14(11-12)19(27)22(18(13)26)15-3-4-16(24)21-17(15)25/h1-2,11,15,20,23H,3-10H2,(H,21,24,25)
InChIKeyJMOKUADGYALCIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pomalidomide-5'-PEG3-OH: A Defined PROTAC Building Block with PEG3 Linker for Cereblon-Mediated Targeted Protein Degradation


Pomalidomide-5'-PEG3-OH is a bifunctional E3 ligase ligand-linker conjugate that serves as a key building block in the synthesis of proteolysis-targeting chimeras (PROTACs). The compound comprises a pomalidomide moiety, which recruits the cereblon (CRBN) E3 ubiquitin ligase with an IC50 of approximately 3 μM [1], covalently attached to a linear polyethylene glycol (PEG) chain of three ethylene oxide units, terminating in a reactive hydroxyl group . This specific architecture enables the modular construction of heterobifunctional degraders, where the PEG3 linker provides a defined spatial separation between the E3 ligase ligand and a target protein-binding warhead, a critical parameter for the formation of a productive ternary complex and subsequent ubiquitin-mediated proteasomal degradation [2].

Why Pomalidomide-5'-PEG3-OH Cannot Be Arbitrarily Replaced by Other Pomalidomide-PEG Conjugates


The interchangeability of pomalidomide-based linker conjugates is invalidated by the non-linear relationship between linker length, composition, and resultant PROTAC degradation efficiency. Empirical evidence demonstrates that alterations as minor as a single ethylene glycol unit can drastically alter the ability of the final degrader to induce ternary complex formation [1]. For instance, within a single target system (p300/CBP), a PEG4 linker was identified as the most effective degrader, while longer linkers (>10 atoms) were required for enhanced degradation, highlighting that optimal length is both target- and context-dependent [2]. Consequently, substituting Pomalidomide-5'-PEG3-OH with a PEG1, PEG2, or PEG5 analog without empirical validation introduces a high risk of generating a suboptimal or completely inactive PROTAC, underscoring the need for precise, well-characterized building blocks to enable systematic and reproducible screening of the linker parameter.

Quantitative Evidence for the Differentiation of Pomalidomide-5'-PEG3-OH


PEG3 Linker Occupies an Optimal Intermediate Length for PROTAC Efficacy in Select Systems

In a comparative study of Wee1-targeting PROTACs, linkers of intermediate length (13-15 atoms) showed reduced potency compared to both shorter and longer linkers, suggesting a non-monotonic relationship between linker length and degradation efficiency [1]. Separately, in a p300/CBP degrader series, a linker length greater than 10 atoms was required for enhanced degradation, with a PEG4 linker (approximately 12 atoms) proving most effective [2]. The PEG3 linker in Pomalidomide-5'-PEG3-OH, consisting of ~9-10 atoms, provides a distinct intermediate length that differs from both the suboptimal 13-15 atom range (in the Wee1 system) and the optimal PEG4 length (in the p300 system). This precise length offers researchers a critical, defined variable for systematic linker optimization.

PROTAC design Linker length optimization Targeted protein degradation

Enables High-Yield, Rapid PROTAC Synthesis via Optimized Nucleophilic Aromatic Substitution

The synthesis of pomalidomide-PEG conjugates, including Pomalidomide-5'-PEG3-OH, can be achieved through a high-yielding nucleophilic aromatic substitution (SNAr) reaction between a fluoro-thalidomide derivative and a PEG-amine. A patented method utilizing this approach demonstrates a reaction time of only 5-10 minutes and achieves a yield range of 85-95% for pomalidomide derivatives [1]. This represents a significant improvement over prior methods characterized by longer reaction times and difficult purification. The high yield and rapid kinetics of this specific synthetic route, which leverages the inherent reactivity of the 4-fluoro position on the thalidomide core, ensure efficient and cost-effective preparation of this building block.

PROTAC synthesis Nucleophilic aromatic substitution Chemical yield

Confirmed Ambient Temperature Stability Simplifies Logistics and Routine Use

Pomalidomide-PEG3-OH is documented to be stable at ambient temperature for several days during shipping, as confirmed by vendor technical data . This stability profile stands in contrast to many other PROTAC building blocks, particularly those containing more labile functional groups, which often require stringent cold-chain handling (e.g., storage at -20°C or -80°C) to prevent degradation. While long-term storage recommendations are for -20°C or -80°C , the confirmed short-term ambient stability minimizes the risk of compound degradation during routine laboratory transit and handling.

Stability Storage conditions Logistics

Validated Application Scenarios for Pomalidomide-5'-PEG3-OH in Research and Early-Stage Development


Systematic Linker Length Optimization in PROTAC Design

This building block is optimally applied in the systematic exploration of linker length-activity relationships (SAR) for new PROTAC candidates. By conjugating Pomalidomide-5'-PEG3-OH to a target ligand and comparing its degradation efficiency against conjugates with PEG1, PEG2, PEG4, and PEG5 linkers, researchers can empirically determine the optimal spatial separation required for ternary complex formation with their specific target protein. This is a critical step in PROTAC development, as the optimal linker length is highly target-dependent and cannot be reliably predicted .

Rapid Generation of CRBN-Recruiting PROTAC Libraries via Parallel Synthesis

The pendant hydroxyl group of Pomalidomide-5'-PEG3-OH serves as a versatile handle for conjugation to a variety of target protein ligands via ester or ether linkages. This enables the use of parallel synthesis techniques to rapidly generate diverse libraries of PROTACs that incorporate the same CRBN-recruiting ligand and PEG3 linker but vary in their target-binding warhead . Such libraries are instrumental in phenotypic screening campaigns aimed at identifying novel degradable targets and in the early-stage hit-to-lead optimization of PROTAC therapeutics.

Comparative Evaluation Against VHL-Based PROTACs for Target Engagement

The use of Pomalidomide-5'-PEG3-OH allows for a direct, side-by-side comparison of PROTAC efficacy when recruiting the CRBN E3 ligase versus the von Hippel-Lindau (VHL) E3 ligase. By synthesizing two analogous PROTACs—one using this pomalidomide-PEG3-OH conjugate and the other using a VHL ligand-PEG3 conjugate—both linked to the same target ligand, researchers can determine which E3 ligase is more suitable for degrading a specific target in a given cellular context. This comparative approach is essential for selecting the optimal degrader mechanism and is a standard practice in the field [1].

Synthesis of Defined Homo-PROTACs for Cereblon Self-Degradation Studies

Pomalidomide-5'-PEG3-OH can be dimerized to create a 'homo-PROTAC'—a molecule where two CRBN-recruiting ligands are linked together. This approach has been used to induce the ubiquitination and subsequent degradation of the cereblon protein itself, providing a valuable chemical biology tool to study CRBN biology and the consequences of its acute loss in cells . The PEG3 linker provides a defined spacer to facilitate CRBN dimerization and self-ubiquitination, offering a more controlled alternative to genetic knockdown approaches.

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